Bis(1,2-bis(diphenylphosphino)ethane)gold(I) chloride
Overview
Description
Bis(1,2-bis(diphenylphosphino)ethane)gold(I) chloride, also known as Au(dppp)Cl, is a gold complex that has been widely studied for its potential applications in catalysis, medicinal chemistry, and materials science. This compound is of particular interest due to its unique electronic and steric properties, which make it a versatile building block for the synthesis of a wide range of gold-based compounds.
Scientific Research Applications
Antineoplastic Applications: Synthesized in both carbon-14 and gold-195 labeled forms, Bis(1,2-bis(diphenylphosphino)ethane)gold(I) 2-hydroxypropanoate has shown potential as an antineoplastic agent (Garnes, Heys, Landvatter, & Statler, 1989).
Electrochemical Studies: The compound has been investigated for its electrochemical properties, particularly in the context of gold(I) and gold(III) complexes (Mcardle & Bossard, 1990).
Structural Analysis: Its structure has been examined, revealing unique properties as a digold(I) DNA binder, an aspect crucial for its biological applications (Eggleston, Chodosh, Girard, & Hill, 1985).
Interaction with Other Metals: Studies on the interaction of this compound with copper(I) and its influence on chloride ion coordination have been conducted, highlighting its potential in developing anti-tumor copper(I) complexes (Lewis, Zweit, & Blower, 1998).
Gold Compound Clusters: The compound has been used in forming new cluster gold compounds, indicating its versatility in coordination chemistry (Cariati, Naldini, Simonetta, & Malatesta, 1967).
NMR Studies: NMR studies have been conducted to analyze the structure of gold(I) chloride adducts with bidentate pyridyl phosphines, providing insights into its molecular behavior (Berners‐Price, Bowen, Hambley, & Healy, 1999).
Stability Studies: Its stability in various states, including thermodynamic and kinetic stability, has been a subject of interest, particularly in solution and solid states (Berners‐Price, Mazid, & Sadler, 1984).
In Vitro and In Vivo Studies: The compound has been tested for its in vitro and in vivo antitumor activity, demonstrating significant results in increasing life span in tumor-bearing mice (Berners‐Price, Mirabelli, Johnson, Mattern, McCabe, Faucette, Sung, Mong, Sadler, & Crooke, 1986).
Alcohol Conversion: It has been used in the conversion of alcohols to halides, showcasing its utility in organic synthesis (Pollastri, Sagal, & Chang, 2001).
Amidogold(I) Complexes: Research has been conducted on amides of gold(I) diphosphines prepared from N-heterocyclic sources, examining their anticancer activity (Horvath, Dobrzańska, Strasser, Bouwer Neé Potgieter, Jooné, van Rensburg, Cronje, & Raubenheimer, 2012).
Nanocluster Photogeneration: The compound has been used in the synthesis of gold nanoclusters for singlet oxygen photogeneration, a critical aspect in photodynamic therapy (Zhang, Zhou, Zheng, Abroshan, Kauffman, Sun, & Li, 2018).
properties
IUPAC Name |
2-diphenylphosphanylethyl(diphenyl)phosphane;gold(1+);chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C26H24P2.Au.ClH/c2*1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26;;/h2*1-20H,21-22H2;;1H/q;;+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NADDOZUGAJXMGT-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(CCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.C1=CC=C(C=C1)P(CCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[Cl-].[Au+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H48AuClP4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
47895-18-1 (Parent) | |
Record name | Gold(1+), bis(1,2-ethanediylbis(diphenylphosphine)-P,P')-, chloride, (T-4)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019624670 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90941397 | |
Record name | Gold(1+) chloride--(ethane-1,2-diyl)bis(diphenylphosphane) (1/1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90941397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1029.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(1,2-bis(diphenylphosphino)ethane)gold(I) chloride | |
CAS RN |
19624-67-0 | |
Record name | Gold(1+), bis[1,1′-(1,2-ethanediyl)bis[1,1-diphenylphosphine-κP]]-, chloride (1:1), (T-4)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19624-67-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Gold(1+), bis(1,2-ethanediylbis(diphenylphosphine)-P,P')-, chloride, (T-4)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019624670 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Gold(1+) chloride--(ethane-1,2-diyl)bis(diphenylphosphane) (1/1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90941397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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